2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H10Cl2N2 |
|---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2/c1-9-3-2-4-14-17-13(8-18(9)14)10-5-6-11(15)12(16)7-10/h2-8H,1H3 |
InChI Key |
WUAKTSCFMALMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Catalyst- and Solvent-Free Condensation Method
One of the most efficient and environmentally friendly methods reported involves the catalyst- and solvent-free condensation of 2-amino-5-methylpyridine with α-haloketones, including 2-bromo-1-(3,4-dichlorophenyl)ethanone, under mild heating conditions (around 60 °C). This method proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyridine derivative.
- Reaction conditions: Stirring equimolar amounts of 2-amino-5-methylpyridine and the α-haloketone at 60 °C without solvent or catalyst.
- Reaction time: Typically ranges from 20 to 80 minutes depending on the substrate.
- Yields: Good to excellent, often between 65% and 88%, with the 3,4-dichlorophenyl substituted product obtained in the higher yield range (~65%).
Table 1. Catalyst- and Solvent-Free Synthesis Conditions and Yields
| Entry | α-Haloketone Substituent | Aminopyridine Derivative | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-bromo-1-(3,4-dichlorophenyl) | 2-amino-5-methylpyridine | 40 | 65 | Slightly longer reaction time |
| 2 | α-bromoacetophenone (phenyl) | 2-amino-5-methylpyridine | 40 | 88 | Reference compound for comparison |
| 3 | 2,2',4'-trichloroacetophenone | 2-amino-5-methylpyridine | 40-80 | 65-75 | Electron-withdrawing groups tolerated |
This method offers advantages such as simplicity, low cost, environmental friendliness (no solvent or catalyst), and short reaction times.
Two-Step Synthesis via α-Bromination and Subsequent Cyclization
An alternative preparation involves a two-step process:
Cyclization with 2-amino-5-methylpyridine:
- The α-bromo ketone is reacted with 2-amino-5-methylpyridine in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature for about 3 hours.
- The reaction progress is monitored by TLC.
- After completion, the product precipitates upon pouring the reaction mixture into crushed ice and is purified by recrystallization.
This method yields the target compound in good purity and yield, with characterization confirmed by FTIR, NMR, mass spectrometry, and X-ray crystallography.
Mechanistic Insights
The key step in the preparation of this compound is the nucleophilic attack of the pyridine nitrogen on the α-haloketone, displacing the halogen and generating an intermediate that cyclizes intramolecularly to form the imidazo[1,2-a]pyridine ring. This reaction proceeds smoothly under mild conditions and tolerates various substituents, including electron-withdrawing chloro groups and electron-donating methyl groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical behavior and synthetic pathways of 2-(3,4-dichlorophenyl)-5-methylimidazo[1,2-a]pyridine can be contextualized by comparing it to related derivatives. Key differences arise from substituent positioning, electronic effects, and synthetic methodologies.
Substituent-Dependent Reactivity
3-Substituted Derivatives : Reactions with NCS show that substituents at the 3-position dictate reaction outcomes. For example:
- 3-Nitro or 3-bromo groups : Lead to ipso-substitution products (e.g., halogenation at the 3-position) .
- 3-Ester or 3-chloro groups : Promote chlorination at the 5-methyl group instead .
- 2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine (): The bromophenyl group, less electron-withdrawing than dichlorophenyl, may alter regioselectivity in electrophilic reactions.
Structural Analogues and Functional Diversity
- Halogenation Patterns :
Data Table: Key Compounds and Properties
Research Findings and Implications
- Reactivity Trends : The 3,4-dichlorophenyl group’s electron-withdrawing nature stabilizes intermediates in NCS reactions, directing chlorination to the methyl group when paired with 3-ester/Cl substituents .
- Synthetic Advancements : Microwave methods () outperform traditional approaches () in efficiency, suggesting broader applicability for imidazo[1,2-a]pyridine derivatives.
- Structural Flexibility : Hybridization with thiazole or isoxazole moieties () expands functional diversity, though pharmacological data remain unexplored in the provided evidence.
Biological Activity
2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Chemical Formula : C13H8Cl2N2
- Molecular Weight : 273.12 g/mol
- CAS Number : 1055025-29-0
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer activity. The presence of the 3,4-dichlorophenyl group enhances this activity. For instance, compounds with similar structures have shown significant growth-inhibitory effects against various cancer cell lines, particularly due to their ability to induce apoptosis and inhibit cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 12.5 | Induction of apoptosis |
| Similar derivative | MCF-7 (breast cancer) | 15.0 | Inhibition of cell cycle progression |
Neuroprotective Effects
Studies have suggested that imidazo[1,2-a]pyridine derivatives can exert neuroprotective effects. Specifically, they may mitigate neuroinflammation and protect dopaminergic neurons in models of Parkinson's disease. Mechanistically, these compounds may inhibit the activation of inflammatory pathways such as NF-κB and p38 MAPK signaling .
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also been investigated for their antimicrobial properties. The structural features of these compounds contribute to their ability to inhibit bacterial growth. In vitro studies show that derivatives can effectively target both Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
A recent study evaluated the anticancer properties of several imidazo[1,2-a]pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells through apoptosis induction and cell cycle arrest .
Neuroprotective Mechanisms
In a neuroinflammation model using lipopolysaccharide (LPS), treatment with imidazo[1,2-a]pyridine derivatives resulted in reduced levels of pro-inflammatory cytokines and protection against neuronal death. This suggests potential applications in treating neurodegenerative diseases like Parkinson's .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positioning (e.g., distinguishing methyl and dichlorophenyl groups). Chemical shifts in aromatic regions (δ 7.0–8.5 ppm) are critical for structural validation.
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts.
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula and detects isotopic patterns from chlorine substituents.
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹). Cross-referencing with synthetic intermediates ensures structural fidelity .
How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Advanced
Discrepancies in pharmacological data (e.g., varying IC₅₀ values) may arise from structural modifications, assay conditions, or target selectivity. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., halogen position, methyl group) to isolate activity determinants.
- Standardized assays : Replicating studies under controlled conditions (e.g., cell line specificity, ATP concentration in kinase assays).
- Meta-analysis : Comparing data across published studies to identify trends or outliers, leveraging databases like PubChem or ChEMBL.
- Molecular docking : Computational modeling to predict binding affinities and explain activity variations .
What computational methods are employed to study the structure-activity relationship (SAR) of this compound?
Q. Advanced
- Molecular docking : Software like AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., kinases or GPCRs). Focus on halogen-bond interactions from the dichlorophenyl group.
- QSAR modeling : Quantitative models using descriptors like LogP, polar surface area, and electronic parameters (Hammett constants) to correlate structure with activity.
- MD simulations : Assessing ligand-target complex stability over time (e.g., 100 ns trajectories in GROMACS).
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., metabolic stability, CYP450 interactions) .
How should researchers design experiments to study the metabolic stability of this compound?
Q. Advanced
- In vitro assays : Incubate with liver microsomes (human or rodent) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ).
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/5) to assess isoform-specific interactions.
- Metabolite identification : High-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites.
- Cross-species comparison : Compare metabolic pathways in human, rat, and mouse models to predict in vivo behavior .
What are the key pharmacological properties investigated for this compound, and how are they validated?
Q. Basic
- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) with ATP-concentration-matched assays.
- Antimicrobial activity : Broth microdilution assays (MIC/MBC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
- Target engagement : Cellular thermal shift assays (CETSA) or NanoBRET to confirm intracellular target binding .
What are the challenges in developing enantioselective synthesis for chiral imidazo[1,2-a]pyridine derivatives?
Q. Advanced
- Stereocontrol : Achieving regioselective cyclization without racemization. Chiral auxiliaries or asymmetric catalysis (e.g., Ru-phosphine complexes) are explored.
- Analytical challenges : Use of chiral HPLC columns (e.g., Chiralpak IA/IB) or CD spectroscopy to determine enantiomeric excess (ee).
- Scalability : Transitioning from small-scale asymmetric reactions to industrially viable processes while maintaining ee >98%.
- Crystallography : X-ray diffraction of single crystals to confirm absolute configuration .
How can researchers validate target engagement of this compound in cellular assays?
Q. Advanced
- CETSA : Monitor thermal stabilization of target proteins in lysates or live cells via Western blot or mass spectrometry.
- NanoBRET : Tag targets with NanoLuc luciferase and track compound proximity using fluorescent tracers.
- CRISPR knockouts : Compare activity in wild-type vs. target-knockout cell lines.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (kₒₙ/kₒff) in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
